molecular formula C9H12IN3O2 B13318685 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13318685
M. Wt: 321.11 g/mol
InChI Key: TZNXQNLVEHZKMV-UHFFFAOYSA-N
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Description

1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves multiple steps. One common approach is the cyclization of enaminones with hydrazines, followed by iodination to introduce the iodine atom on the pyrazole ring . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts are commonly used.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and iodine atom. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

    1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.

    1-amino-3-(4-fluoro-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid makes it unique compared to its halogen-substituted analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions with biological targets .

Properties

Molecular Formula

C9H12IN3O2

Molecular Weight

321.11 g/mol

IUPAC Name

1-amino-3-(4-iodopyrazol-1-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H12IN3O2/c10-6-4-12-13(5-6)7-1-2-9(11,3-7)8(14)15/h4-5,7H,1-3,11H2,(H,14,15)

InChI Key

TZNXQNLVEHZKMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N2C=C(C=N2)I)(C(=O)O)N

Origin of Product

United States

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